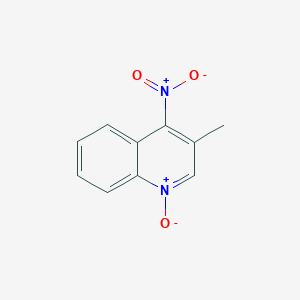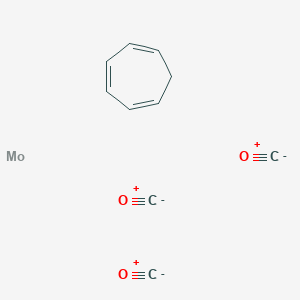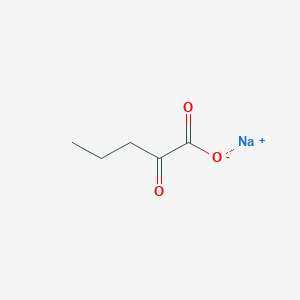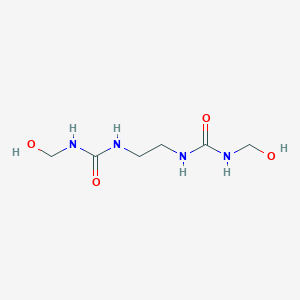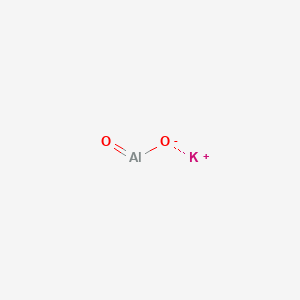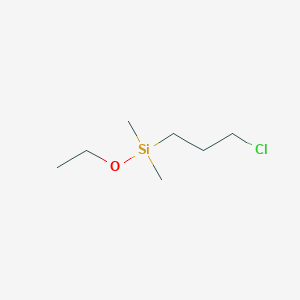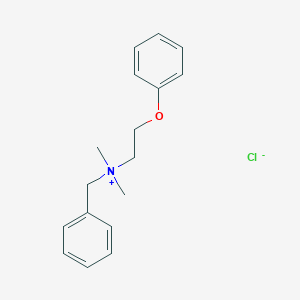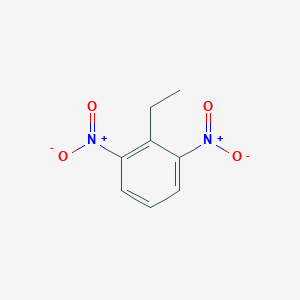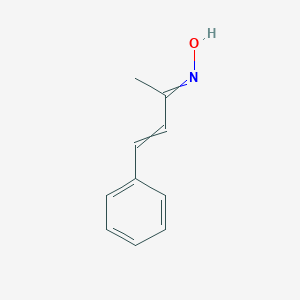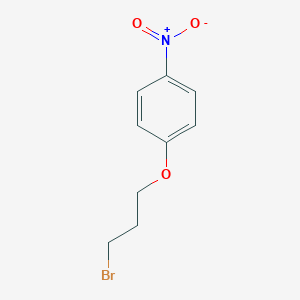
1-(3-Bromopropoxy)-4-nitrobenzene
Übersicht
Beschreibung
“1-(3-Bromopropoxy)-4-nitrobenzene” is a chemical compound that likely contains a benzene ring, a nitro group (-NO2), and a bromopropoxy group (-BrC3H6O-) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromopropoxy)-4-nitrobenzene” would likely consist of a benzene ring with a nitro group and a bromopropoxy group attached at specific positions . The exact structure would depend on the positions of these groups on the benzene ring.
Chemical Reactions Analysis
The chemical reactions of “1-(3-Bromopropoxy)-4-nitrobenzene” would likely involve reactions at the nitro group or the bromopropoxy group . The bromine atom in the bromopropoxy group could potentially be replaced by other groups in a substitution reaction.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromopropoxy)-4-nitrobenzene” would depend on its specific chemical structure . These could include properties such as boiling point, density, and refractive index.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 1-(3-Bromopropoxy)-4-nitrobenzene Applications
1-(3-Bromopropoxy)-4-nitrobenzene is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas:
Pharmaceutical Intermediate: 1-(3-Bromopropoxy)-4-nitrobenzene can serve as an intermediate in the synthesis of pharmaceutical compounds. Its structure, which includes both a nitro group and a bromopropoxy group, makes it a versatile precursor for constructing complex molecules. For example, it could be used in the production of antifungal agents by facilitating the introduction of the nitro group, which is often found in these types of medications.
Material Science: In material science, this compound could be utilized to create novel polymers with specific properties. The presence of the bromine atom allows for further functionalization, which can lead to the development of materials with enhanced thermal stability, flame retardancy, or unique optical characteristics.
Organic Synthesis: This compound is valuable in organic synthesis, particularly in the construction of benzene rings with specific substituents. It can act as a building block for the synthesis of more complex aromatic compounds, which are fundamental in various organic chemistry applications.
Catalysis: The nitro group of 1-(3-Bromopropoxy)-4-nitrobenzene can be involved in catalytic processes. It could be used to study the mechanisms of nitration reactions or to develop new catalysts that facilitate the addition of nitro groups to other organic molecules.
Analytical Chemistry: In analytical chemistry, this compound could be used as a standard or reagent in the quantification of other substances. Its distinct spectroscopic properties allow it to be a reference point in methods such as HPLC or mass spectrometry.
Agrochemical Research: The bromine and nitro groups present in 1-(3-Bromopropoxy)-4-nitrobenzene make it a candidate for the synthesis of agrochemicals. It could be used to create pesticides or herbicides with specific action mechanisms, potentially leading to more effective crop protection solutions.
Each of these applications leverages the unique chemical structure of 1-(3-Bromopropoxy)-4-nitrobenzene, demonstrating its versatility and potential in scientific research. While the current information available does not provide exhaustive details on the use of this specific compound, the applications mentioned are based on the general chemical functionalities present in the molecule and are extrapolated from the known uses of similar compounds .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-bromopropoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBYGKUWXRBMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293931 | |
| Record name | 1-(3-bromopropoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-4-nitrobenzene | |
CAS RN |
13094-50-3 | |
| Record name | 13094-50-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-bromopropoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



